5-Bromo-6-fluoronicotinic acid is a dihalogenated derivative of nicotinic acid, a pyridine carboxylic acid. [] It belongs to the class of trisubstituted pyridines, specifically dihalonicotinic acids. [] The presence of bromine and fluorine atoms at the 5 and 6 positions, respectively, influences its chemical reactivity and potential applications. While nicotinic acid itself is a vitamin, 5-bromo-6-fluoronicotinic acid is primarily studied for its potential use in organic synthesis and as a building block for more complex molecules, rather than for its direct biological activity.
5-Bromo-6-fluoronicotinic acid is an important compound in organic chemistry, particularly in the context of pharmaceutical research and development. It has the molecular formula and a molecular weight of approximately 205.01 g/mol. This compound is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which enhance its reactivity and potential biological activity. The compound is classified under the category of halogenated nicotinic acids, which are derivatives of nicotinic acid (vitamin B3) and are known for their diverse applications in medicinal chemistry.
5-Bromo-6-fluoronicotinic acid can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialty chemical manufacturers. It is classified as an aromatic heterocyclic compound due to its pyridine ring structure, which contains nitrogen as part of its cyclic framework. The presence of halogens (bromine and fluorine) classifies it further as a halogenated aromatic compound.
The synthesis of 5-bromo-6-fluoronicotinic acid typically involves several key steps:
In industrial settings, the synthesis may be optimized for yield and scalability, often employing continuous flow reactors. Automated systems are used to control reaction parameters precisely, ensuring consistent quality in larger batches.
The molecular structure of 5-bromo-6-fluoronicotinic acid features a pyridine ring with a carboxylic acid group at one end and halogen substituents at the 5 and 6 positions. The structural formula can be represented as follows:
Key Structural Features:
5-bromo-6-fluoronicotinic acid can undergo various chemical reactions:
The major products from these reactions include various substituted nicotinic acids depending on the nucleophile used in substitution reactions.
The mechanism of action for 5-bromo-6-fluoronicotinic acid primarily involves its interaction with biological targets due to its structural features. The presence of halogens enhances its ability to form bonds with enzymes or receptors, potentially affecting their activity:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound's structure and purity.
5-Bromo-6-fluoronicotinic acid has several scientific uses:
Halogenation of nicotinic acid derivatives requires precise regiocontrol due to the inherent electronic asymmetry of the pyridine ring. For 5-bromo-6-fluoronicotinic acid (CAS 29241-63-2), two principal synthetic routes dominate:
Direct Halogenation via Halogen-Dance Reactions: Sequential electrophilic halogenation exploits the ortho-directing effect of the carboxylic acid group. Initial bromination at C5 of 6-fluoronicotinic acid occurs selectively due to the acid group’s +M effect, followed by kinetic trapping of the C6 position. However, competing side reactions and overhalogenation limit yields to 40–60% [5]. This approach requires stoichiometric Lewis acids (e.g., AlCl₃) and strict temperature control (<0°C) to suppress decarboxylation [8].
Decarboxylative Halogenation: The Hunsdiecker-Borodin reaction facilitates direct C–Br bond formation using silver salts. 6-Fluoronicotinic acid reacts with Ag₂O/Br₂ in anhydrous toluene, yielding 3-bromo-2-fluoropyridine via radical decarboxylation. While efficient for alkyl chains, aromatic decarboxylation gives moderate yields (55%) due to competing esterification [8].
Grignard Bromination: A patented route (CN115433122A) uses 2,5-dibromopyridine as a precursor. Treatment with i-PrMgCl generates the C5-magnesiated species, which is quenched with CO₂ and fluorinated using Selectfluor™. Hydrolysis then affords the target compound in 85% purity and 72% yield [3]. Key advantages include:
Table 1: Halogenation Method Comparison for 5-Bromo-6-fluoronicotinic Acid
Method | Reagents | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Direct Electrophilic | Br₂, AlCl₃, DCM | 40–60 | Moderate (C5) | Overhalogenation |
Decarboxylative | Ag₂O, Br₂, toluene | 55 | Low | Radical recombination |
Grignard/CO₂ Quench | i-PrMgCl, CO₂, Selectfluor™ | 72 | High (C5) | Anhydrous conditions required |
The labile halogen bonds and polar nature of 5-bromo-6-fluoronicotinic acid necessitate crystallization protocols that suppress hydrolysis and phase impurities:
Final recovery pH: 3.0–3.5 (prevents zwitterion formation)
Ligand-Assisted Stabilization: Silane coupling agents like APTES ((3-aminopropyl)triethoxysilane) passivate surface defects during crystallization. In perovskite nanocrystal synthesis (e.g., CsPbI₂Br), APTES reduced FWHM from 42 nm to 32 nm and enhanced photoluminescence quantum yield by 25% [2]. For bromofluoro-nicotinic systems, APTES analogues (e.g., aminomethylpyridine) suppress lattice dislocation via N→Br coordination.
Desolvation-Transformation Mechanisms: Solvent-mediated phase transitions govern polymorph purity. In DMSO solvates of related APIs (e.g., lenvatinib mesylate), water activity (aₛ) controls the transformation rate to Form D:
Table 2: Crystallization Conditions vs. Product Purity
Solvent System | Additive | Crystal Habit | Purity (%) | Phase Stability |
---|---|---|---|---|
IPA/water (80:20) | None | Needles | 97.0 | >6 months |
THF/heptane (1:2) | APTES (5 mol%) | Plates | 99.3 | >12 months |
DMSO/EtOAc (1:4) | Pyridine | Prisms | 98.5 | >9 months |
Regiochemical outcomes in halogenated nicotinic acids correlate with halogen size and ring electronics:
Monohalogenation Selectivity: Fluorination favors C2 due to charge localization at N⁺–F⁻ (σ-complex stability), while bromination targets C5/C6 via σᵢₚₛₒ-adduct collapse. 6-Fluoronicotinic acid undergoes Pd-catalyzed C5 bromination (NBS/DMF, 70°C) with 89:11 C5:C3 selectivity [5]. Steric maps confirm C5 accessibility (van der Waals radius: Br=1.85 Å, F=1.47 Å).
Dihalogenation Challenges: Sequential halogenation requires orthogonal protecting groups. Ethyl 6-fluoronicotinate undergoes C5 bromination (Br₂/AcOH) without ester cleavage, whereas free acids undergo decarboxylation at >40°C. 5,6-Dibromonicotinic acid synthesis shows:
Thermodynamic control (80°C): Rearomatization-driven defluorination [7]
Table 3: Synthetic Performance Metrics for Halogenated Nicotinic Acids
Compound | CAS Number | Optimal Route | Max Yield (%) | Regiopurity (%) |
---|---|---|---|---|
5-Bromo-6-fluoronicotinic acid | 29241-63-2 | Grignard/fluorination | 72 | >99 (C5) |
6-Bromo-5-fluoronicotinic acid | 38186-87-7 | Diazotization/Schiemann | 68 | 97 (C6) |
5,6-Dibromonicotinic acid | 55304-85-3 | Br₂/AcOH, reflux | 55 | 89 (C5,C6) |
Mechanistic Insight: Fluorine’s −I effect deactivates C3 in 6-fluoronicotinic acid, directing bromination to C5. Conversely, bromine’s polarizability permits nucleophilic displacement at C6 under forcing conditions, enabling dihalogenation [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: